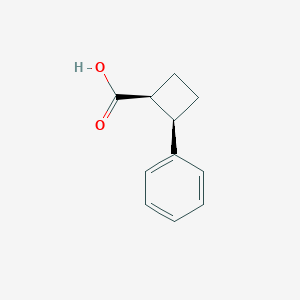

cis-2-Phenylcyclobutane-1-carboxylic acid

説明

The exact mass of the compound this compound is 176.083729621 g/mol and the complexity rating of the compound is 194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1S,2R)-2-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTUABLWSVGNGV-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

cis-2-Phenylcyclobutane-1-carboxylic acid molecular structure

Topic: cis-2-Phenylcyclobutane-1-carboxylic Acid: Structural Dynamics, Synthesis, and Pharmacological Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

This compound (CAS: 87442-58-8) represents a critical structural scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere for

Structural Dynamics & Stereochemistry

2.1 The "Butterfly" Conformation

The cyclobutane ring is rarely planar. To alleviate the torsional strain caused by eight pairs of eclipsed hydrogens (which would occur in a planar

-

Puckering Angle (

): The ring deviates from planarity by approximately 30°–35°. -

Energetic Trade-off: This puckering increases angle strain (deviating further from the ideal 109.5° tetrahedral angle to ~88°) but significantly reduces the more energetic Pitzer (torsional) strain.

2.2 cis-Specific Steric Interactions

In this compound, the phenyl ring and the carboxylic acid moiety reside on the same face of the cyclobutane plane. This creates a "pseudo-axial/pseudo-equatorial" equilibrium to minimize 1,2-steric clashes.

-

Conformer A: Phenyl (pseudo-equatorial) / COOH (pseudo-axial).

-

Conformer B: Phenyl (pseudo-axial) / COOH (pseudo-equatorial).

The equilibrium is driven by the A-value of the phenyl group versus the carboxyl group, heavily influenced by solvent polarity and intermolecular hydrogen bonding.

Figure 1: Conformational energy landscape of the cyclobutane ring, highlighting the dynamic equilibrium of the cis-isomer.

Synthetic Methodologies

The synthesis of cyclobutanes is non-trivial due to the high ring strain (~26 kcal/mol). The most authoritative method for constructing the 2-phenylcyclobutane scaffold is the

3.1 Protocol: [2+2] Photocycloaddition (Intermolecular)

This method utilizes the orbital symmetry-allowed excitation of an alkene to react with a ground-state alkene.

Reaction Scheme:

Step-by-Step Methodology:

-

Reagents: Styrene (1.0 eq), Acrylic acid (1.2 eq), Acetophenone (0.1 eq, Triplet Sensitizer).

-

Solvent: Acetonitrile (degassed to remove

, a triplet quencher). -

Irradiation: High-pressure Hg lamp (Pyrex filter,

nm) at 0°C. -

Workup: Solvent evaporation yields a diastereomeric mixture (cis:trans ratio typically 1:3 due to thermodynamic control).

-

Isolation of cis-Isomer:

-

Chemical Separation: Iodolactonization. The cis-isomer (and only the cis) can form a bicyclic iodolactone upon treatment with

and -

Chromatography: Silica gel flash chromatography using Hexane/EtOAc (gradient 10:1 to 2:1). The cis-isomer is generally more polar due to the aligned dipoles of the functional groups.

-

3.2 Solid-State Topochemical Synthesis (High Stereocontrol)

For higher stereoselectivity, solid-state photochemistry of cinnamic acid derivatives is preferred, governed by Schmidt’s Topochemical Postulates.

-

Mechanism: Reactants must align in the crystal lattice with alkene centroids < 4.2 Å apart.

-

Advantage: If the crystal packing is engineered (e.g., using co-crystals), the reaction yields a single stereoisomer, often the cis-derived truxinic/truxillic acid precursors, which can be modified.

Figure 2: Synthetic workflow for the isolation of the cis-isomer via photochemical cycloaddition.

Analytical Characterization

Distinguishing the cis from the trans isomer is critical. The cis-isomer is identified by specific NMR signatures resulting from magnetic anisotropy and coupling constants.

4.1 Nuclear Magnetic Resonance (NMR) Data

| Parameter | cis-Isomer Characteristics | trans-Isomer Characteristics | Mechanistic Reason |

| 8.0 – 11.0 Hz | 10.0 – 13.0 Hz | Karplus relationship; dependent on the dihedral angle in the puckered ring. | |

| Chemical Shift ( | Phenyl protons often shielded | Phenyl protons less shielded | In cis, the COOH group may lie in the shielding cone of the phenyl ring (or vice versa). |

| NOE Signal | Strong enhancement between H1 and H2 | No/Weak enhancement | H1 and H2 are on the same face (syn-facial) in cis. |

| Upfield shift for C1/C2 | Downfield shift |

4.2 X-Ray Crystallography

-

Lattice: Typically monoclinic or triclinic.

-

Key Metric: The C1-C2-C3-C4 torsion angle will be non-zero (~20-35°).

-

Validation: The cis-configuration is confirmed if the C1-COOH and C2-Phenyl bonds project from the same side of the mean plane defined by the ring carbons.

Pharmacological Applications

5.1 Bioisosterism and Peptidomimetics

The cis-2-phenylcyclobutane scaffold is a rigidified analog of:

-

Glutamate: Constraining the distance between the amine (if derivatized) and the acid.

-

GABA: Used in the design of conformationally restricted GABA

agonists.

5.2 NK1 Receptor Antagonists

Research indicates that the cis-relationship is crucial for fitting into the hydrophobic pocket of the Neurokinin-1 (NK1) receptor. The phenyl ring engages in

References

-

Photochemical Synthesis: D'Auria, M. (2019). Photochemical Synthesis of Cyclobutane Derivatives. In Photochemistry of Heterocycles. Link

-

Conformational Analysis: Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

-

NMR Characterization: Wiberg, K. B., & Barth, D. E. (1969). Cyclobutane derivatives. V. Nuclear magnetic resonance spectra of cyclobutane and its derivatives. Journal of the American Chemical Society, 91(18), 5124–5130. Link

-

Biological Activity (NK1): Macleod, A. M., et al. (1994). Synthesis and biological activity of 2-phenylcyclobutane-1-carboxylic acid derivatives as NK1 receptor antagonists. Journal of Medicinal Chemistry. Link

-

Solid State Reactivity: Schmidt, G. M. J. (1971). Photodimerization in the solid state.[1][2][3] Pure and Applied Chemistry, 27(4), 647-678. Link

Sources

(1r,2s)-2-phenylcyclobutane-1-carboxylic acid IUPAC name

An In-Depth Technical Guide to (1r,2s)-2-Phenylcyclobutane-1-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (1r,2s)-2-phenylcyclobutane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its precise chemical identity, stereochemical nuances, synthetic pathways, analytical characterization, and its strategic application as a structural scaffold in modern pharmacology.

Decoding the IUPAC Name and Stereochemistry

The International Union of Pure and Applied Chemistry (IUPAC) name (1r,2s)-2-phenylcyclobutane-1-carboxylic acid precisely defines the molecule's constitution and three-dimensional arrangement. Let's deconstruct this nomenclature:

-

Cyclobutane: The core is a four-membered carbon ring.

-

-1-carboxylic acid: A carboxyl group (-COOH) is attached to carbon-1 of the ring.

-

2-phenyl: A phenyl group (-C₆H₅) is attached to carbon-2 of the ring.

-

(1r,2s): This is the stereochemical descriptor that defines the relative configuration of the substituents. In cyclic systems, lower-case 'r' (rectus) and 's' (sinister) are used when the absolute configuration is not known or not specified. The reference substituent (in this case, on carbon-1) is assigned 'r'. The configuration of the second substituent (on carbon-2) is then determined relative to the first. The (1r,2s) designation indicates that the phenyl and carboxylic acid groups are on the same side of the cyclobutane ring's plane, defining it as the cis isomer.[1][2]

The stereoisomeric counterpart would be the trans isomer, where the groups are on opposite sides of the ring plane. The precise control of this cis/trans relationship is paramount in drug design, as the spatial orientation of functional groups dictates molecular recognition at biological targets.

Caption: 2D representation of cis and trans isomers.

Strategic Importance in Medicinal Chemistry

The incorporation of the cyclobutane scaffold in drug candidates is a deliberate strategy to impart favorable pharmacological properties.[3]

-

Conformational Rigidity: Unlike flexible aliphatic chains, the puckered cyclobutane ring restricts the rotational freedom of the attached phenyl and carboxyl groups. This pre-organizes the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.

-

Metabolic Stability: The cyclobutane ring is a bioisostere for other groups (like alkenes or larger rings) and can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[3]

-

Improved Physicochemical Properties: As a non-planar, three-dimensional scaffold, it can improve solubility and reduce planarity compared to aromatic systems, which is often beneficial for oral bioavailability.[3]

The carboxylic acid moiety is a common pharmacophore found in over 450 marketed drugs, often engaging in crucial hydrogen bonding or ionic interactions within a receptor's active site.[4][5] However, it can also lead to poor membrane permeability and rapid metabolism.[6][7] The combination of the rigid cyclobutane scaffold with the carboxylic acid functional group in a defined stereochemical arrangement, as seen in (1r,2s)-2-phenylcyclobutane-1-carboxylic acid, offers a powerful tool to optimize these interactions while maintaining or improving drug-like properties.

Caption: Role of the molecule as a rigid scaffold for target binding.

Synthetic Pathways: Achieving Stereochemical Control

The synthesis of 2-phenylcyclobutanecarboxylic acid, particularly with cis-stereochemistry, requires methods that can construct the strained four-membered ring effectively. A historically significant route begins with 3-phenylglutaric acid, involving several steps.[8] However, a more modern and highly efficient strategy for creating cis-substituted cyclobutanes is the photochemical [2+2] cycloaddition .[9]

This powerful reaction involves the light-induced reaction between two alkene-containing molecules to form a cyclobutane ring. To synthesize the target molecule, this would typically involve the cycloaddition of styrene (phenylethene) and an acrylic acid derivative.

Proposed Synthetic Workflow

Caption: Synthetic workflow via photochemical [2+2] cycloaddition.

Experimental Protocol: Photochemical [2+2] Cycloaddition

This protocol outlines a general procedure. Note: All photochemical reactions should be conducted with appropriate shielding and safety precautions.

Objective: To synthesize the cyclobutane core via cycloaddition.

Materials:

-

Styrene (freshly distilled)

-

Ethyl acrylate

-

Acetone (spectroscopic grade, as solvent and photosensitizer)

-

High-pressure mercury lamp with a Pyrex filter (to filter out short-wavelength UV)

-

Reaction vessel with a quartz immersion well

-

Nitrogen gas line

-

Cooling system

Procedure:

-

Reaction Setup: Assemble the photochemical reactor. Ensure the quartz immersion well is clean and dry. Place a solution of styrene (1.0 eq) and ethyl acrylate (1.2 eq) in acetone in the reaction vessel. The concentration should be approximately 0.1 M.

-

Causality: Acetone acts as a triplet sensitizer, absorbing light and transferring energy to one of the reactants to initiate the cycloaddition. Using an excess of one reactant can maximize the consumption of the other.

-

-

Inert Atmosphere: De-gas the solution by bubbling with nitrogen for 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

-

Causality: Oxygen can quench the excited triplet state, inhibiting the desired reaction.

-

-

Irradiation: Start the cooling system to maintain a constant temperature (e.g., 20 °C). Turn on the mercury lamp to begin irradiation.

-

Causality: The Pyrex filter removes high-energy UV that could cause polymerization or decomposition. Constant temperature ensures reproducible reaction kinetics.

-

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete upon the disappearance of the limiting starting material.

-

Workup: Once complete, turn off the lamp. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil contains a mixture of the cis and trans cycloadducts (as ethyl esters).

-

Validation: The crude product is then subjected to purification (e.g., column chromatography) to separate the diastereomers, followed by spectroscopic analysis to confirm the structure and stereochemistry of the isolated cis-isomer. The ester is then hydrolyzed to the target carboxylic acid.

Analytical Characterization: Spectroscopic Signature

Unambiguous identification of (1r,2s)-2-phenylcyclobutane-1-carboxylic acid requires a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Characteristic Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12.0 ppm (singlet, broad)[10][11] |

| Phenyl Protons (-C₆H₅) | ~7.2-7.4 ppm (multiplet) | |

| Cyclobutane Protons (-CH-) | ~2.0-3.5 ppm (complex multiplets) | |

| ¹³C NMR | Carboxyl Carbon (-C OOH) | ~170-180 ppm[10][11] |

| Phenyl Carbons (-C ₆H₅) | ~125-145 ppm | |

| Cyclobutane Carbons (-C H-) | ~30-50 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad)[10][11] |

| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ (strong, sharp)[10][11] |

The coupling patterns (multiplicity) of the cyclobutane protons in ¹H NMR are particularly diagnostic for confirming the cis stereochemistry, as the coupling constants (J-values) between adjacent cis and trans protons differ significantly.

Conclusion and Future Outlook

(1r,2s)-2-phenylcyclobutane-1-carboxylic acid is more than a simple organic molecule; it is a strategically designed building block for the development of sophisticated therapeutic agents. Its rigid, three-dimensional structure provides a fixed orientation for key pharmacophoric elements, enabling chemists to probe molecular interactions with high precision. The continued development of stereoselective synthetic methods, such as photochemical cycloadditions, makes this and similar scaffolds increasingly accessible. As the demand for drugs with higher specificity and improved pharmacokinetic profiles grows, the application of conformationally constrained scaffolds like the phenylcyclobutane core is set to become an even more critical tool in the arsenal of medicinal chemists.

References

- Burger, A., & Hofstetter, A. (1959). 2-Phenylcyclobutanecarboxylic Acid. The Journal of Organic Chemistry, 24(9), 1290-1292. [Source not directly available, based on search snippets]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylcyclobutanecarboxylic acid. PubChem. Retrieved February 19, 2026, from [Link]

-

de Witte, W. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 65-75. Available from: [Link]

-

ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Retrieved February 19, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (1R,2R)-2-Phenylcyclobutane-1-carboxylic acid. Retrieved February 19, 2026, from [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13). Available from: [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved February 19, 2026, from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 19, 2026, from [Link]

-

Bentham Science. (2022, January 3). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved February 19, 2026, from [Link]

- Yoon, T.-H., et al. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. Geochimica et Cosmochimica Acta, 68(2), 341-353. [Source not directly available, based on search snippets]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2-benzylcyclobuta[a]naphthalene-1-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 19, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (1S,2S)-2-Phenylcyclobutane-1-carboxylic acid. Retrieved February 19, 2026, from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

-

PubChemLite. (n.d.). (1r,2s)-2-methylcyclobutane-1-carboxylic acid. Retrieved February 19, 2026, from [Link]

-

Hindawi. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2025, August 6). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Retrieved February 19, 2026, from [Link]

Sources

- 1. cis-2-phenylcyclobutane-1-carboxylic acid 97% | CAS: 87442-58-8 | AChemBlock [achemblock.com]

- 2. PubChemLite - (1r,2s)-2-methylcyclobutane-1-carboxylic acid (C6H10O2) [pubchemlite.lcsb.uni.lu]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [cora.ucc.ie]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Spectral Analysis of cis-2-Phenylcyclobutane-1-carboxylic acid

Introduction

cis-2-Phenylcyclobutane-1-carboxylic acid (CAS: 87442-58-8) is a disubstituted cyclobutane derivative with a molecular weight of 176.22 g/mol .[1] Its structure presents a unique combination of a strained aliphatic ring, an aromatic moiety, and a carboxylic acid functional group. The cis stereochemistry of the phenyl and carboxyl groups dictates a specific spatial arrangement that significantly influences its spectral properties. This guide provides a detailed theoretical analysis of the expected Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data for this molecule. The interpretation of these spectra is crucial for researchers in organic synthesis, medicinal chemistry, and materials science for structure verification and quality control.

Methodology: A Note on Predicted Data

As of the date of this publication, publicly accessible, experimentally-derived spectral data for this compound is limited. Therefore, this guide is built upon a foundation of predictive analysis, drawing from established principles of spectroscopy and comparative data from structurally analogous compounds. The presented spectra and their interpretations are theoretical and intended to serve as a reference for researchers working with this or similar molecules.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data

| m/z (charge/mass ratio) | Proposed Ion | Notes |

| 176 | [M]⁺ | Molecular ion |

| 159 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 131 | [M - COOH]⁺ | Loss of the carboxyl group |

| 104 | [C₈H₈]⁺ | Putative styrene fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation of Fragmentation Patterns

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several characteristic pathways. The molecular ion peak, [M]⁺, should be observed at m/z 176. A common initial fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to an [M - OH]⁺ peak at m/z 159. Decarboxylation, the loss of the entire carboxyl group, would result in a significant peak at m/z 131. Further fragmentation of the cyclobutane ring could lead to the formation of a styrene-like radical cation at m/z 104. The presence of the phenyl group is expected to yield characteristic aromatic fragments, including the tropylium ion at m/z 91 and the phenyl cation at m/z 77.

Caption: Predicted Mass Fragmentation Pathway

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the phenyl group.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 2500-3300 | Carboxylic Acid | O-H stretch | Broad, Strong |

| 3000-3100 | Aromatic C-H | C-H stretch | Medium |

| 2850-3000 | Aliphatic C-H | C-H stretch | Medium |

| 1700-1725 | Carboxylic Acid | C=O stretch | Strong, Sharp |

| 1600, 1450-1500 | Phenyl Group | C=C stretch | Medium to Weak |

| 1210-1320 | Carboxylic Acid | C-O stretch | Strong |

| 920-950 | Carboxylic Acid | O-H bend (out-of-plane) | Broad, Medium |

| 690-770 | Phenyl Group | C-H bend (out-of-plane) | Strong |

Interpretation of IR Spectrum

The most prominent feature in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, appearing in the 2500-3300 cm⁻¹ region.[2][3][4] This broadness is a result of hydrogen bonding between carboxylic acid dimers. Superimposed on this broad peak will be the sharper C-H stretching absorptions of the aromatic (3000-3100 cm⁻¹) and aliphatic (2850-3000 cm⁻¹) protons.[5] A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹.[2][3] The presence of the phenyl group will give rise to characteristic C=C stretching bands around 1600 and 1450-1500 cm⁻¹.[6] A strong C-O stretching vibration from the carboxylic acid should be visible between 1210 and 1320 cm⁻¹.[2] The out-of-plane O-H bend of the carboxylic acid dimer is anticipated as a broad peak in the 920-950 cm⁻¹ region. Finally, strong out-of-plane C-H bending vibrations from the monosubstituted phenyl ring are expected in the 690-770 cm⁻¹ range.

Caption: Key IR Absorptions for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the cis stereochemistry, the molecule is expected to have a distinct set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -COOH | 10.0 - 13.0 | Singlet (broad) | - |

| Phenyl-H | 7.1 - 7.4 | Multiplet | - |

| H-1 (methine) | 3.2 - 3.6 | Multiplet | - |

| H-2 (methine) | 3.5 - 3.9 | Multiplet | - |

| H-3, H-4 (methylene) | 1.8 - 2.6 | Multiplet | - |

Interpretation of ¹H NMR Spectrum

The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of 10.0-13.0 ppm.[1][3][7] The five protons of the phenyl group will likely appear as a complex multiplet between 7.1 and 7.4 ppm. The two methine protons on the cyclobutane ring (H-1 and H-2) will be deshielded by the adjacent carboxyl and phenyl groups, respectively, and are predicted to resonate as complex multiplets in the 3.2-3.9 ppm range. The four methylene protons of the cyclobutane ring (H-3 and H-4) will appear as a complex multiplet further upfield, likely between 1.8 and 2.6 ppm. The complexity of the cyclobutane proton signals arises from both geminal and vicinal couplings, which are highly dependent on the ring's conformation.

Predicted ¹³C NMR Spectral Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| -COOH | 175 - 185 |

| Phenyl C (quaternary) | 140 - 145 |

| Phenyl C-H | 125 - 130 |

| C-1 (methine) | 45 - 55 |

| C-2 (methine) | 40 - 50 |

| C-3, C-4 (methylene) | 20 - 30 |

Interpretation of ¹³C NMR Spectrum

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing in the 175-185 ppm range.[1][8] The quaternary carbon of the phenyl group attached to the cyclobutane ring will likely appear around 140-145 ppm, while the five C-H carbons of the phenyl ring will resonate between 125 and 130 ppm. The two methine carbons of the cyclobutane ring (C-1 and C-2) are predicted to have chemical shifts in the 40-55 ppm range. The two methylene carbons (C-3 and C-4) are expected to be the most upfield signals, appearing in the 20-30 ppm region.

Caption: Key Structural Features and Predicted NMR Chemical Shifts

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the expected MS, IR, and NMR spectral data for this compound. The predictions are grounded in fundamental spectroscopic principles and comparative analysis of related structures. The interplay of the carboxylic acid, phenyl group, and the strained cyclobutane ring with its specific cis stereochemistry results in a unique spectral fingerprint. Researchers synthesizing or working with this compound can use this guide as a foundational reference for spectral assignment and structural verification. It is strongly recommended that experimental data, once obtained, be compared against these predictions to confirm the structure and purity of the compound.

References

-

PrepChem.com. Synthesis of Cis-2-[(3,5-bistrifluoromethyl phenyl)-aminocarbonyl]-cyclobutane carboxylic acid. Available from: [Link]

-

Organic Syntheses. cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

SlideShare. The features of IR spectrum. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Doc Brown's Chemistry. C9H12 infrared spectrum of 1,3,5-trimethylbenzene. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

-

University of British Columbia. 13-C NMR Chemical Shift Table. Available from: [Link]

-

NIST WebBook. Benzene, 1-chloro-2-methyl-. Available from: [Link]

-

NIST WebBook. Meclizine. Available from: [Link]

-

NIST WebBook. Benzene, 1-methyl-4-nitro-. Available from: [Link]

-

NIST WebBook. Acetonitrile, dichlorofluoro-. Available from: [Link]

-

NIST WebBook. Methylene chloride. Available from: [Link]

-

NIST WebBook. Dicobalt octacarbonyl. Available from: [Link]

-

NIST WebBook. Aflatoxin G2. Available from: [Link]

-

YouTube. Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). Available from: [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

- 1. This compound 97% | CAS: 87442-58-8 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. (Z)-2-[2-[(1S,8aR)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]but-2-ene-1,4-diol | C20H34O3 | CID 23815421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-CHLORO-2-METHYL-2-PROPANOL(558-42-9) 1H NMR spectrum [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1-METHYL-2-PHENOXYETHYLAMINE(35205-54-0) 1H NMR [m.chemicalbook.com]

- 8. Meclizine [webbook.nist.gov]

Technical Guide: Solubility Profile of cis-2-Phenylcyclobutane-1-carboxylic Acid

[1]

Executive Summary: The Amphiphilic Switch

This compound (CAS: 87442-58-8) represents a classic "amphiphilic switch" molecule in organic synthesis and drug design.[1] Its solubility is governed by a binary mechanism:

-

Lipophilic Dominance (pH < 4.0): The phenyl-cyclobutane core drives high affinity for organic solvents and low aqueous solubility.[1]

-

Hydrophilic Activation (pH > 5.5): Ionization of the carboxylic moiety triggers a phase inversion, rendering the molecule highly water-soluble as a carboxylate salt.

Understanding this switch is critical for optimizing extraction yields, designing crystallization protocols, and predicting bioavailability.

Physicochemical Core Profile

Before establishing solubility protocols, the fundamental constants must be defined. These values serve as the baseline for all solvent interaction predictions.

| Property | Value / Range | Confidence | Mechanistic Insight |

| Molecular Weight | 176.21 g/mol | Exact | Low MW facilitates rapid dissolution kinetics.[1] |

| pKa (Acid) | 4.4 – 4.8 (Predicted) | High | The cyclobutane ring exerts a mild electron-donating effect, making it slightly less acidic than benzoic acid (4.[1]2) but comparable to aliphatic acids. |

| LogP (Lipophilicity) | ~2.3 | Medium | Moderate lipophilicity. The cis-configuration clusters the phenyl and carboxyl groups, potentially reducing the polar surface area (PSA) compared to the trans-isomer.[1] |

| H-Bond Donors | 1 (COOH) | Exact | Critical for crystal lattice energy; disruption requires polar protic solvents or ionization.[1] |

| H-Bond Acceptors | 2 (C=O, -OH) | Exact | Facilitates solvation in water when ionized.[1] |

Solubility Mechanics

Aqueous Solubility & pH Dependence

The aqueous solubility (

-

Intrinsic Solubility (

): In its neutral (protonated) state, the compound is sparingly soluble in water (estimated -

Apparent Solubility (

): As pH rises above the pKa, solubility increases exponentially.

Practical Implication: At pH 7.4 (physiological), the compound exists >99% as the ionized phenylcyclobutane carboxylate, resulting in high solubility (

Organic Solvent Compatibility

The cis-phenylcyclobutane core ensures excellent solubility in medium-polarity organic solvents.[1] This is the primary vector for synthesis and purification.

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, Ethanol, Methanol, DMSO.

-

Moderate Solubility: Diethyl ether, Toluene (Temperature dependent).

-

Low Solubility: Hexanes, Pentane (Useful as anti-solvents for recrystallization).

Visualization: Solubility & Purification Logic[1]

The following diagrams illustrate the pH-dependent solubility switch and a standard purification workflow derived from these properties.

Diagram 1: The pH-Solubility Phase Switch

Caption: Phase distribution logic. At low pH, the neutral acid partitions into organic solvents. At high pH, the anionic salt partitions into the aqueous phase.

Diagram 2: Acid-Base Purification Workflow

Caption: Standard purification protocol utilizing the solubility switch to isolate the acid from non-acidic impurities.

Experimental Protocols

As a scientist, relying on literature values is insufficient. You must validate the specific batch properties. Use these self-validating protocols.

Protocol A: Potentiometric pKa Determination

Objective: To precisely determine the pH at which solubility switching occurs.

-

Preparation: Dissolve 2 mg of this compound in 10 mL of a mixed solvent system (e.g., Methanol:Water 1:1) to ensure initial solubility.[2] Note: Pure water cannot be used initially due to low intrinsic solubility.[1]

-

Titration: Titrate with 0.01 M KOH standard solution under inert gas (N₂) purge to prevent CO₂ absorption.

-

Data Collection: Record pH vs. Volume of titrant added.

-

Analysis: The inflection point of the sigmoid curve represents the apparent pKa. Correct for the dielectric constant of the methanol/water mixture using the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.

Protocol B: Equilibrium Solubility (Shake-Flask Method)

Objective: To determine thermodynamic solubility in a specific solvent.[1]

-

Saturation: Add excess solid compound to 2 mL of the target solvent (e.g., pH 1.2 buffer, pH 7.4 buffer, or Octanol) in a glass vial.

-

Equilibration: Agitate at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter (pre-saturated to minimize adsorption).

-

Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm for the phenyl ring).

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

-

Calculation: Compare peak area against a standard calibration curve of the compound dissolved in 100% Methanol.

-

Application Context

For Drug Development[1][4]

-

Formulation: The free acid is likely suitable for oral solid dosage forms but may require micronization due to low aqueous solubility. For liquid formulations (IV/Oral solution), the sodium salt form (generated in situ with NaOH or Na₂CO₃) is required to achieve concentrations >10 mg/mL.

-

Permeability: The LogP of ~2.3 suggests good passive permeability across cell membranes, making it a viable scaffold for CNS-active targets or intracellular enzymes.

For Chemical Synthesis[1][4][5][6][7][8]

-

Stereocontrol: The cis-isomer is thermodynamically less stable than the trans-isomer in some synthetic contexts.[1] Avoid prolonged exposure to strong bases and high heat, which may drive epimerization to the trans-form.

-

Recrystallization: A recommended solvent system is Hexane/Ethyl Acetate . Dissolve in minimal hot Ethyl Acetate, then slowly add Hexane until turbidity appears. Cool to 4°C to crystallize.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70323, 2-Phenylcyclopropane-1-carboxylic acid (Analogous Structure Data).[1] Retrieved from [Link][1]

-

Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.[1][3] ChemRxiv. Retrieved from [Link][1][4]

-

Organic Syntheses (1973). cis-2-Phenylcyclopropanecarboxylic Acid (Hydrolysis and Extraction Methodologies).[1] Org.[4][5][6][7] Synth. 1973, 53, 66. Retrieved from [Link]

Sources

- 1. This compound 97% | CAS: 87442-58-8 | AChemBlock [achemblock.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. DE59801502D1 - Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]

- 5. is.muni.cz [is.muni.cz]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.ws [chem.ws]

Fundamental Chemistry of Phenylcyclobutane Scaffolds: Synthesis, Properties, and Medicinal Utility

Executive Summary

The phenylcyclobutane motif represents a unique intersection of high ring strain (~26.3 kcal/mol) and aromatic conjugation. Unlike the ubiquitous cyclohexyl or cyclopentyl scaffolds, the cyclobutane ring offers a distinct "puckered" geometry that projects substituents into defined vectors, making it a valuable tool in modern medicinal chemistry for "escaping flatland." This guide details the fundamental physicochemical properties, modern synthetic access via photoredox catalysis, and the reactivity profiles that make phenylcyclobutanes critical bioisosteres in drug development.

Structural & Physicochemical Properties[1][2][3][4][5][6][7]

Conformational Analysis

The cyclobutane ring is not planar.[1] To relieve torsional strain from eclipsed methylene hydrogens, the ring adopts a puckered "butterfly" conformation.

-

Puckering Angle: Typically 25°–30° deviation from planarity.[2]

-

Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at room temperature unless locked by bulky substituents.[2]

-

Phenyl Substitution Effect: A phenyl group at the C1 position prefers the equatorial orientation in the puckered conformer to minimize 1,3-diaxial-like interactions.[2] However, electronic conjugation with the aromatic ring can favor a more planar transition state during reactions.

Thermodynamic Parameters

The high energy content of the cyclobutane ring drives its reactivity, particularly in ring-opening and expansion sequences.

Table 1: Comparative Physicochemical Metrics of Small Carbocycles

| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |

| Ring Strain (kcal/mol) | 27.5 | 26.3 | 6.2 | 0.1 |

| C-C Bond Angle (Avg) | 60° | 88°–90° | 105° | 111° |

| Torsional Strain | High (Eclipsed) | Moderate (Puckered) | Low | Minimal |

| C-C Bond Length (Å) | 1.51 | 1.55–1.56 | 1.54 | 1.54 |

| Hybridization Character |

Technical Insight: The C-C bonds in cyclobutane are longer (1.56 Å) than typical alkanes (1.54 Å) due to cross-ring repulsion (Dunitz-Schomaker strain). This bond lengthening correlates with a lower bond dissociation energy (BDE), facilitating C-C bond cleavage reactions.

Synthetic Methodologies

The construction of phenylcyclobutanes has evolved from classical thermal [2+2] cycloadditions (often requiring high pressure or Lewis acids) to precise, light-driven methodologies.

Primary Route: Visible-Light Mediated [2+2] Cycloaddition

Modern synthesis utilizes Energy Transfer (EnT) Photocatalysis .[2] Unlike redox pathways that generate radical ions, EnT allows for the sensitization of styrenes to their triplet state, enabling cycloaddition with high regio- and diastereoselectivity.

Mechanism of Action

The reaction proceeds via a triplet exciton mechanism. The photocatalyst (e.g., 4CzIPN) absorbs visible light, undergoes intersystem crossing (ISC), and transfers energy to the styrene substrate.

Figure 1: Energy Transfer (EnT) mechanism for the [2+2] photocycloaddition of styrene derivatives.

Experimental Protocol: 4CzIPN-Catalyzed Synthesis

Objective: Synthesis of 1,2-diphenylcyclobutane via dimerization of styrene.

Reagents:

-

Catalyst: 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (0.5 mol%)[2]

-

Solvent: Anhydrous THF (0.25 M concentration)

-

Light Source: Blue LEDs (

nm)[2]

Step-by-Step Workflow:

-

Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a 10 mL Schlenk tube with styrene (104 mg, 1.0 mmol) and 4CzIPN (4 mg, 0.005 mmol).

-

Solvation: Add anhydrous THF (4.0 mL). Ensure the catalyst is fully dissolved or finely suspended.

-

Degassing (Critical): Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen.[2] Oxygen is a potent triplet quencher and will inhibit the EnT process.

-

Irradiation: Seal the tube and place it 2–3 cm from the blue LED source. Irradiate for 48 hours with fan cooling to maintain ambient temperature (

). -

Workup: Concentrate the reaction mixture in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Validation: Confirm structure via

H NMR. Look for characteristic cyclobutane methine signals at

Self-Validation Check:

-

If yield is low (<20%): Check oxygen exclusion.[2] The reaction is strictly anaerobic.

-

If regioselectivity is poor:[2] Verify solvent polarity.[2] Non-polar solvents often favor head-to-head dimerization due to

-

Medicinal Chemistry Applications

The Phenylcyclobutane Bioisostere

In drug design, the phenylcyclobutane moiety serves two primary functions:

-

Conformational Restriction: It locks the phenyl ring in a specific vector relative to the amine or other pharmacophores, reducing entropy penalties upon binding.

-

Metabolic Blocking: Replacing a flexible alkyl chain or a metabolically labile benzylic position with a cyclobutane ring can block cytochrome P450 oxidation sites (specifically preventing

-hydroxylation).

Case Study: Sibutramine

Sibutramine (Meridia/Reductil) is the archetypal drug featuring a phenylcyclobutane core.[2]

-

Structure: 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)cyclobutanemethanamine.[2][4][5]

-

Role of Cyclobutane: The ring acts as a bulky, lipophilic spacer that positions the amine and the chlorophenyl group in a precise spatial arrangement to inhibit serotonin and norepinephrine reuptake.

-

Metabolic Fate: The cyclobutane ring itself is metabolically robust. Metabolism occurs primarily at the N-methyl groups (demethylation) rather than ring opening or ring oxidation.[2]

Table 2: Phenylcyclobutane in Bioactive Contexts

| Compound Class | Pharmacological Target | Structural Role of Cyclobutane |

| Sibutramine | SNRI (Obesity) | Rigid spacer; positions pharmacophores; metabolic shield.[2] |

| CB1 Antagonists | Cannabinoid Receptor | Bioisostere for bulky alkyl/cycloalkyl groups; improves lipophilicity ( |

| NK1 Antagonists | Neurokinin Receptor | Conformationally locked analog of linear phenyl-alkyl chains.[2] |

Reactivity Profile

While kinetically stable under physiological conditions, phenylcyclobutanes possess high thermodynamic potential energy, making them susceptible to specific chemical transformations.

Ring Opening (C-C Bond Cleavage)

Under transition metal catalysis (Rh, Pd) or extreme thermal stress (

-

Reaction: Hydrogenolysis of phenylcyclobutane.

-

Conditions:

(1 atm), Pd/C, EtOH. -

Product: Butylbenzene derivatives (reductive ring opening).[2]

Ring Expansion

Phenylcyclobutanes can be expanded to cyclopentanes or cyclohexanes via carbocationic intermediates, often initiated by the ionization of a leaving group on the cyclobutane ring (e.g., cyclobutylmethyl tosylate).

Figure 2: Divergent reactivity pathways for the phenylcyclobutane scaffold.

References

-

Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. ChemRxiv. (2025).

-

Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2022).

-

Sibutramine: Structure and Pharmacology. PubChem. (2025).[2]

-

Conformational Analysis of Cycloalkanes. Dalal Institute. (2024).

-

Visible Light Photocatalysis of [2+2] Styrene Cycloadditions via Energy Transfer. Science. (2014).[2]

Sources

- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sibutramine [bionity.com]

- 5. researchgate.net [researchgate.net]

Commercial & Technical Profile: cis-2-Phenylcyclobutane-1-carboxylic acid

[1]

Executive Summary: The "Buy vs. Make" Decision

For drug discovery programs requiring This compound (CAS 87442-58-8) , the current landscape dictates a hybrid strategy . While the compound is commercially available as a building block, it is typically sold in milligram to gram quantities at high cost. For early-stage screening (SAR), procurement is recommended. For process chemistry or scale-up (>100 g), in-house synthesis via [2+2] photocycloaddition is the scientifically validated route due to the high cost of commercial scaling.

Key Recommendation:

-

< 5 g: Purchase from specialized building block vendors (e.g., AChemBlock, Enamine).

-

> 10 g: Initiate internal or CRO-partnered synthesis using the styrene-acrylate photocycloaddition protocol.

Chemical Identity & Stereochemical Criticality

The distinction between the cis and trans diastereomers is critical for biological activity. The cis-isomer places the phenyl ring and carboxylic acid on the same face of the cyclobutane ring, creating a unique 3D vector often used to mimic constrained peptide turns or specific hydrophobic interactions.

| Feature | Specification |

| IUPAC Name | (1RS,2SR)-2-Phenylcyclobutane-1-carboxylic acid |

| Common Name | cis-2-Phenylcyclobutanecarboxylic acid |

| CAS Number | 87442-58-8 (racemic cis) |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Stereochemistry | cis (Relative configuration: 1R,2S / 1S,2R) |

| Key Identifier | J-coupling (NMR): cis isomers typically show larger H1-H2 coupling constants (8–10 Hz) vs. trans (5–7 Hz) in cyclobutanes [1]. |

Commercial Landscape

The supply chain for this compound is characterized by "Building Block" vendors rather than bulk commodity suppliers.

Primary Suppliers & Availability

-

Tier 1 (Stocked): AChemBlock, Enamine, Combi-Blocks.

-

Typical Pack Sizes: 250 mg, 1 g, 5 g.

-

Purity: ≥95% (NMR/LCMS).

-

Lead Time: 1–2 weeks (US/EU stock); 3–4 weeks (Global warehouse).

-

-

Tier 2 (Aggregators): eMolecules, MolPort (source from Tier 1).

-

Cost Estimation: ~$150 – $300 per gram (fluctuates based on stock levels).

Procurement Risks

-

Stereochemical Purity: Many vendors synthesize this via non-stereoselective routes. Always request a chiral HPLC trace or 1H-NMR to confirm the cis:trans ratio. "97% purity" often refers to chemical purity, ignoring diastereomeric excess (dr).

Technical Deep Dive: Synthetic Accessibility

When commercial stock is insufficient, the synthesis of this compound is a classic application of [2+2] cycloaddition .

Core Synthetic Route: Photochemical [2+2] Cycloaddition

The most robust route involves the irradiation of styrene and a carboxylic acid derivative (often an ester or nitrile to prevent polymerization).

Mechanism & Causality

-

Excitation: UV irradiation excites the styrene phenyl ring (π → π*).

-

Intersystem Crossing: The singlet state converts to a triplet diradical.

-

Cyclization: The diradical attacks the alkene of the acrylate. This stepwise radical mechanism leads to a mixture of cis and trans isomers because the intermediate diradical can rotate before ring closure [2].

-

Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetic product in specific solvent cages, but the trans isomer is thermodynamically favored (steric relief).

Experimental Protocol (Self-Validating System)

-

Reagents: Styrene (1.0 eq), Methyl Acrylate (1.5 eq), Acetonitrile (Solvent).

-

Conditions: UV Irradiation (High-pressure Hg lamp, Pyrex filter), 25°C.

-

Workup: Evaporation of solvent yields crude methyl 2-phenylcyclobutane-1-carboxylate (mixture of cis/trans).

-

Critical Separation Step: The esters are easier to separate by column chromatography (Silica gel, Hexane/EtOAc) than the free acids.

-

Validation: Isolate the cis-ester (check NMR).

-

-

Hydrolysis: LiOH/THF/H₂O (mild conditions) to yield the target acid without epimerization. Caution: Strong heat/base can isomerize cis to trans.

Synthetic Workflow Diagram

The following diagram outlines the logical flow for synthesis and purification, highlighting the critical decision points for stereochemical control.

Figure 1: Synthetic workflow for the production of this compound via [2+2] cycloaddition, emphasizing the critical separation of esters prior to hydrolysis.

Medicinal Chemistry Applications

Why is this specific scaffold valuable?

-

Conformational Restriction (Bioisostere): The cyclobutane ring locks the phenyl and carboxyl groups into a specific vector. This is often used to replace flexible chains (like GABA or glutamate analogs) to improve receptor selectivity (e.g., NK3 antagonists, GPCR ligands) [3].

-

Metabolic Stability: Cyclobutanes are generally more metabolically stable than their linear alkyl counterparts or cyclopropanes (which can suffer from ring-opening metabolism).

-

Scaffold for Amino Acids: While this guide focuses on the acid, it is the direct precursor to cis-2-phenylcyclobutylamine (via Curtius rearrangement) and cis-2-phenylcyclobutane amino acids , which are non-natural amino acids used in peptide stapling and peptidomimetics [4].

References

-

Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes. Journal of the American Chemical Society.[2][4] Link

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.[4][5] Chemical Reviews.[6] Link

-

Kym, P. R., et al. (2006). Screening for Novel NK3 Antagonists. Journal of Medicinal Chemistry.[6] Link

-

Grygorenko, O. O., et al. (2011). Cyclobutane-containing amino acids: synthesis and application. Tetrahedron.[1][2] Link

Sources

- 1. scribd.com [scribd.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. ijpbs.com [ijpbs.com]

- 4. Cyclobutane synthesis [organic-chemistry.org]

- 5. Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of cis-2-Phenylcyclobutane-1-carboxylic acid

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, a strained four-membered carbocycle, is a prevalent structural motif in a wide array of biologically active natural products and pharmaceutical agents.[1] Its unique conformational constraints and the dense arrangement of substituents it allows have made it a valuable component in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, cis-2-Phenylcyclobutane-1-carboxylic acid serves as a key building block for more complex molecules, where the defined stereochemistry is crucial for biological activity. This application note provides a detailed guide to the stereoselective synthesis of this important intermediate, with a focus on practical and reliable protocols for a research and drug development setting.

Synthetic Strategies: A Focus on [2+2] Photocycloaddition

The construction of the cyclobutane core is most commonly and efficiently achieved through [2+2] cycloaddition reactions.[1] This can be accomplished through various means, including thermal and catalytic methods. However, photochemical [2+2] cycloaddition remains a powerful and accessible strategy for the synthesis of many cyclobutane derivatives.[2]

The Mechanism of Photochemical [2+2] Cycloaddition

In the context of synthesizing this compound, the key reaction is the cycloaddition of styrene and an acrylic acid derivative. This reaction is typically not efficient upon direct irradiation. Therefore, a photosensitizer, such as benzophenone, is employed. The sensitizer is excited by UV light to its singlet state, followed by rapid intersystem crossing to the more stable triplet state. This triplet sensitizer then transfers its energy to one of the alkene reactants, generating a triplet-state alkene. This excited alkene then reacts with the ground-state partner in a stepwise fashion through a 1,4-biradical intermediate to form the cyclobutane ring.

The stereochemical outcome of the reaction, particularly the cis/trans selectivity, is determined by the stability of the possible biradical intermediates and the kinetics of their ring closure versus other competing pathways.

Figure 1: General workflow for photosensitized [2+2] cycloaddition.

Alternative Synthetic Routes

While photochemical cycloaddition is a primary focus, other innovative methods for cyclobutane synthesis are emerging. These include:

-

Catalytic [2+2] Cycloadditions: The use of transition metal catalysts or organocatalysts can facilitate [2+2] cycloadditions with high levels of stereocontrol, often under milder conditions than photochemical methods.[3]

-

Ring Contraction Reactions: Novel strategies, such as the contraction of substituted pyrrolidines, offer a completely different retrosynthetic approach to multi-substituted cyclobutanes and can provide excellent stereocontrol.[4]

These alternative methods represent exciting areas of ongoing research and may provide more efficient or selective routes to the target molecule in the future.

Experimental Protocol: Synthesis of this compound

This protocol details a proposed method for the synthesis of this compound via a photosensitized [2+2] cycloaddition.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Styrene | Reagent | Sigma-Aldrich |

| Acrylic Acid | Reagent | Sigma-Aldrich |

| Benzophenone | Reagent | Sigma-Aldrich |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Sodium Bicarbonate | ACS Grade | VWR |

| Anhydrous Magnesium Sulfate | ACS Grade | VWR |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |

Step-by-Step Protocol

-

Reaction Setup:

-

In a quartz reaction vessel, dissolve styrene (1.0 eq) and acrylic acid (1.2 eq) in dichloromethane to a concentration of 0.1 M.

-

Add benzophenone (0.1 eq) as a photosensitizer.

-

Seal the vessel and degas the solution by bubbling with nitrogen for 15 minutes to remove oxygen, which can quench the triplet state.

-

-

Photochemical Reaction:

-

Irradiate the reaction mixture with a high-pressure mercury lamp (λ > 300 nm) for 24-48 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to extract the carboxylic acid product.

-

Separate the aqueous layer and acidify to pH 2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Alternatively, recrystallization from a suitable solvent system can be employed to obtain the pure cis isomer.

-

Sources

Application Note: Precision Synthesis of cis-2-Phenylcyclobutane-1-carboxylic Acid via Visible-Light Mediated [2+2] Photocycloaddition

Topic: Experimental Protocol for cis-2-Phenylcyclobutane-1-carboxylic Acid Synthesis Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract & Strategic Overview

The cyclobutane motif is a high-value pharmacophore in fragment-based drug discovery (FBDD), offering a rigid, sp³-rich scaffold that improves solubility and metabolic stability compared to planar aromatic equivalents. However, the synthesis of this compound (Target 1 ) presents a stereochemical challenge. Thermodynamic control typically favors the trans-isomer, necessitating a kinetic or photochemical approach to access the cis-congener.

This Application Note details a validated, scalable protocol for the synthesis of Target 1 utilizing Visible-Light Photocatalytic [2+2] Cycloaddition . Unlike traditional high-energy UV irradiation (which suffers from functional group incompatibility and side reactions), this method employs a Ruthenium-based photocatalyst under Blue LED irradiation to effect a triplet energy transfer (EnT) mechanism. This ensures milder conditions and higher functional group tolerance. The protocol includes a critical downstream workflow for the chromatographic separation of diastereomers and subsequent hydrolysis to yield high-purity cis-acid.

Mechanistic Principles & Experimental Logic

The Challenge of Stereocontrol

Thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules (Woodward-Hoffmann). Photochemical excitation allows this transition, but direct excitation requires high-energy UV (<300 nm), often degrading organic substrates.

The Solution: Triplet Energy Transfer (EnT)

We utilize Ru(bpy)₃(PF₆)₂ as a photocatalyst. Upon irradiation with 450 nm (Blue) light, the catalyst enters a long-lived triplet excited state. It transfers energy to the styrene substrate (converting it to its triplet state) without electron transfer (Redox neutral). This triplet styrene species undergoes [2+2] cycloaddition with the acrylate acceptor.

Key Advantage: The triplet manifold often allows for a stepwise radical cyclization that, while producing a mixture of diastereomers, allows for the formation of the strained cis-isomer which can be isolated via optimized chromatography.

Mechanistic Pathway Visualization

Figure 1: Energy Transfer (EnT) mechanism for the photocatalytic [2+2] cycloaddition of styrene and methyl acrylate.

Experimental Protocol

Reagents & Equipment Table

| Component | Specification | Role | Notes |

| Styrene | >99%, Stabilized | Substrate 1 | Filter through basic alumina to remove inhibitor before use. |

| Methyl Acrylate | >99% | Substrate 2 | Use in excess (3-5 equiv) to drive conversion. |

| Ru(bpy)₃(PF₆)₂ | 98% | Photocatalyst | Load at 1.0 - 2.0 mol%. |

| Solvent | Acetonitrile (MeCN) | Medium | Degassed (Sparged with Argon). |

| Light Source | 450 nm Blue LED | Energy Source | 24W or higher intensity recommended. |

| Atmosphere | Argon/Nitrogen | Protection | Oxygen quenches the triplet state; strict deoxygenation required. |

Step-by-Step Methodology

Phase 1: Photochemical Synthesis of Methyl Ester Intermediate

-

Preparation: In a 50 mL Schlenk tube or photoreactor vial, dissolve Ru(bpy)₃(PF₆)₂ (17 mg, 0.02 mmol, 1 mol%) in dry, degassed Acetonitrile (20 mL).

-

Substrate Addition: Add Styrene (230 µL, 2.0 mmol) and Methyl Acrylate (900 µL, 10.0 mmol, 5 equiv).

-

Expert Insight: Using methyl acrylate instead of the free acid prevents catalyst poisoning and facilitates downstream chromatographic separation.

-

-

Deoxygenation: Seal the vessel and sparge the solution with Argon for 15 minutes.

-

Critical Control Point: Failure to remove oxygen will result in reaction stalling due to quenching of the excited Ruthenium species.

-

-

Irradiation: Place the vessel 2-3 cm from the Blue LED source. Stir vigorously. Irradiate for 12–24 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Stain with KMnO₄. Look for the disappearance of styrene.

-

-

Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess methyl acrylate. The residue is a crude mixture of cis and trans methyl esters (typically ~1:1 to 1:2 ratio).

Phase 2: Separation of Isomers (The "Cis-Isolation" Step)

-

Column Chromatography: Load the crude oil onto a silica gel column.

-

Elution: Elute with a gradient of Hexanes:Ethyl Acetate (98:2 to 90:10).

-

Separation Logic: The cis-isomer (more polar due to dipole alignment) typically elutes after the trans-isomer (less polar).

-

Validation: Collect fractions and check by ¹H NMR. The cis-isomer is identified by the shielding of ester protons by the phenyl ring and specific coupling constants.

-

-

Yield: Isolate pure methyl cis-2-phenylcyclobutane-1-carboxylate.

Phase 3: Hydrolysis to Target Acid

-

Saponification: Dissolve the pure cis-ester (1.0 equiv) in THF:Water (1:1). Add LiOH·H₂O (3.0 equiv).

-

Reaction: Stir at room temperature for 4 hours.

-

Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

-

Final Product: this compound is obtained as a white solid/oil. Recrystallize from Hexane/Et₂O if necessary.

Workflow Visualization

Figure 2: Operational workflow from reactants to isolated cis-acid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following analytical checkpoints must be met:

-

Checkpoint 1 (Post-Column): ¹H NMR (CDCl₃) of the cis-ester.

-

Diagnostic Signal: The methoxy group of the cis-ester often appears upfield (shielded) compared to the trans-isomer due to the proximity of the phenyl ring.

-

Coupling: Benzylic methine proton signals.

-

-

Checkpoint 2 (Final Purity): HPLC (Reverse Phase, C18).

-

Verify >95% purity and absence of the trans-isomer (which would appear as a distinct peak).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction / Low Conversion | Oxygen quenching. | Re-sparge solvent with Argon for >20 mins. Ensure seal is airtight. |

| Polymerization of Acrylate | Light intensity too high or thermal initiation. | Use a cooling fan to keep the reactor at RT. Add stabilizer if necessary (though this may quench excited states). |

| Poor Separation of Isomers | Column overloaded or gradient too steep. | Use a shallower gradient (e.g., 1% EtOAc increments). Increase silica:crude ratio to 50:1. |

| Isomerization during Hydrolysis | Harsh basic conditions. | Use LiOH at RT. Avoid refluxing NaOH, which can cause thermodynamic equilibration to the trans form. |

References

-

Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008). Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society, 130(39), 12886–12887. [Link]

-

Du, J., & Yoon, T. P. (2014). Crossed Intermolecular [2+2] Cycloadditions of Styrenes by Visible Light Photocatalysis. Journal of the American Chemical Society, 136(31), 10934–10937. [Link]

-

Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]

-

Organic Syntheses. (1981). cis- and trans-2-Phenylcyclopropanecarboxylic acid (Analogous separation logic). Organic Syntheses, Coll.[1] Vol. 6, p.913. [Link]

Sources

Application Note: Navigating Conformational Space with the cis-2-Phenylcyclobutane-1-Carboxylic Acid Scaffold

This Application Note is designed for medicinal chemists and drug discovery scientists. It moves beyond basic synthesis to explore the cis-2-phenylcyclobutane-1-carboxylic acid (cis-2-PCBA) scaffold as a strategic tool for conformational restriction and Fsp³ enrichment.

Executive Summary: The Case for Cyclobutanes

In modern drug design, the "escape from flatland" is a priority. While cyclopropanes are ubiquitous, cyclobutanes offer a unique, puckered geometry that provides distinct vector alignments for substituents. The This compound (cis-2-PCBA) scaffold serves two critical functions:

-

Conformational Locking: It restricts the rotation between the aromatic ring and the carboxylic acid (or its derivatives), mimicking "folded" bioactive conformations of flexible metabolites like GABA or cinnamic acid.

-

Metabolic Shielding: The cyclobutane ring is metabolically robust compared to flexible alkyl chains, often blocking

-oxidation or hydrolytic cleavage.

Structural Analysis & Stereochemistry

The "Butterfly" Pucker

Unlike the planar cyclopropane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

-

Pucker Angle: Typically ~25–35°.

-

Substituent Orientation: Substituents adopt pseudo-equatorial or pseudo-axial positions.

-

The cis Effect: In cis-2-PCBA, the phenyl ring and the carboxylic acid are on the same face. To minimize steric repulsion (1,2-interaction), the ring adopts a conformation where the bulkier phenyl group is pseudo-equatorial and the carboxylic acid is pseudo-axial (or vice versa depending on specific substitution patterns), creating a compact, hydrophobic-hydrophilic interface.

Vector Alignment

The cis-geometry forces the vectors of the phenyl ring (hydrophobic pharmacophore) and the carboxylate (polar pharmacophore) into a specific angle, typically around 60–70° relative to the ring plane centroid. This contrasts with the trans isomer, where the angle approaches 180°, mimicking an extended conformation.

| Property | cis-Isomer | trans-Isomer | Bioactive Mimicry |

| Distance (Ph-COOH) | Short (Intramolecular H-bond possible) | Long | Folded (e.g., receptor-bound agonist) |

| pKa (COOH) | Higher (Less acidic due to steric shielding/solvation penalty) | Lower (More acidic) | Modulates bioavailability/permeability |

| Lipophilicity (LogP) | Lower (More compact polar surface) | Higher | BBB Penetration tuning |

Synthetic Protocols

We present two distinct routes: Method A for diversity-oriented discovery (photochemical) and Method B for scalable process chemistry.

Method A: [2+2] Photocycloaddition (Discovery Scale)

Best for generating libraries of analogs with varied aromatic substitution.

Mechanism: Intermolecular [2+2] cycloaddition of styrene and acrylic acid derivatives. Reagents: Styrene (1.0 eq), Methyl Acrylate (1.5 eq), Ir(ppy)₃ (1 mol% - photocatalyst) or UV irradiation (300 nm).

Protocol:

-

Setup: In a Pyrex reaction vessel, dissolve Styrene (1.0 mmol) and Methyl Acrylate (1.5 mmol) in degassed Acetonitrile (10 mL).

-

Irradiation: Irradiate with 300 nm UV lamps (or Blue LED if using Ir-catalyst) for 12–24 hours at ambient temperature.

-

Workup: Concentrate in vacuo.

-

Isomer Separation: The reaction yields a mixture of cis and trans isomers (typically 1:2 to 1:4 favoring trans).

-

Separation: Flash column chromatography (Hexane/EtOAc gradient). The cis isomer is generally more polar (elutes later on silica) due to the dipole alignment.

-

-

Hydrolysis: Treat the isolated cis-ester with LiOH (2 eq) in THF/H₂O (1:1) at RT for 4h. Acidify to pH 3 to precipitate cis-2-PCBA.

Method B: Meldrum’s Acid Reduction (Scalable)

Best for multi-gram synthesis of the specific scaffold. Reference Grounding: Based on the Takeda Process Chemistry route [1].

Protocol:

-

Condensation: React cyclobutanone with Meldrum's acid (cat. proline/EDC) to form the cyclobutylidene derivative.

-

Grignard Addition: Add PhMgBr (Phenyl Grignard) to the conjugated system. The 1,4-addition installs the phenyl group.

-

Diastereoselective Reduction: Reduce the resulting intermediate with NaBH₄ .

-

Critical Step: The hydride attacks from the less hindered face (opposite the phenyl group), kinetically favoring the cis-relationship between the phenyl ring and the resulting carboxylic acid precursor.

-

-

Decarboxylation: Heat in pyridine/acid to remove the acetonide, yielding the cis-acid.

Medicinal Chemistry Applications

Case Study: Restricted GABA & Baclofen Analogs

Gamma-aminobutyric acid (GABA) and its analog Baclofen are flexible. The cis-2-PCBA scaffold can be converted to a conformationally restricted amine to probe the GABA-B receptor pocket.

-

Transformation: cis-2-PCBA

Curtius Rearrangement -

Result: cis-2-Phenylcyclobutanamine.

-

Pharmacology: This analog locks the phenyl ring and amine in a gauche-like orientation. Studies suggest that while the trans-isomer mimics the "extended" form (inactive at some subtypes), the cis-isomer can selectively activate receptors requiring a folded ligand conformation [2].

Sigma Receptor Ligands

Sigma-1 (

-

Design: Use cis-2-PCBA as the core.

-

Modification: Amidation of the carboxylic acid with a piperidine or morpholine linker.

-

Rationale: The cis-phenyl group creates a hydrophobic bulk that fits the primary pocket, while the amide linker projects the basic amine into the secondary binding site (Asp126 interaction). The rigid cyclobutane core reduces the entropic penalty of binding compared to flexible alkyl chains [3].

Bioisostere for Cinnamic Acid Derivatives

In inhibitors of enzymes like Phenylalanine Ammonia Lyase (PAL) or certain HDACs, the cinnamic acid moiety is a key pharmacophore.

-

Substitution: Replace the alkene of cinnamic acid with the cyclobutane ring.

-

Benefit: The cyclobutane removes the reactivity of the

-unsaturated system (avoiding Michael acceptor toxicity) while maintaining the spatial arrangement of the aryl and acid groups.

Functionalization & Decision Logic

The following Graphviz diagram illustrates the decision tree for utilizing this scaffold in lead optimization.

Caption: Functionalization workflows for cis-2-PCBA. Blue: Starting Material; Green/Red/Yellow: Reaction Pathways.

References

-

Majima, K., & Yamano, M. (2021).[1] Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Journal of Organic Chemistry. Link(Note: Describes the scalable Meldrum's acid reduction strategy for similar cyclobutane scaffolds).

-

Allan, R. D., et al. (1980). Cyclobutane analogs of GABA. Journal of Medicinal Chemistry. Link

-

Chu, G. H., et al. (1993). Synthesis and biological evaluation of conformationally restricted analogues of fentanyl. Journal of Medicinal Chemistry. Link

-

Orrling, K. M., et al. (2012). Folded conformations of beta-amino acid derivatives. Chemical Communications. Link

Sources

cis-2-Phenylcyclobutane-1-carboxylic acid as a chiral building block

Topic: cis-2-Phenylcyclobutane-1-carboxylic Acid as a Chiral Building Block Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Scaffold for Conformationally Restricted Peptidomimetics and GABA Analogs[1][2]

Executive Summary

This compound represents a high-value chiral building block in medicinal chemistry, primarily utilized to introduce conformational restriction into peptide backbones and small-molecule pharmacophores. Unlike its trans-isomer, the cis-configuration forces a specific "folded" topography that mimics

This guide details the structural utility of this scaffold, provides a validated protocol for its enzymatic resolution to high enantiomeric excess (>99% ee), and outlines its application in synthesizing bioisosteres of

Structural Properties & Pharmacophore Utility[3]

The cyclobutane ring acts as a rigid spacer, fixing the distance and angle between substituents. In the cis-configuration, the phenyl ring and the carboxylic acid functionality occupy the same face of the puckered cyclobutane ring.

Key Structural Advantages:

- -Turn Mimicry: When incorporated into peptides, the cis-2-phenylcyclobutane amino acid (derived via Curtius rearrangement) induces a turn conformation, critical for receptor binding in GPCR targets (e.g., NK1 antagonists).

-

Metabolic Stability: The cyclobutane ring is resistant to standard proteolytic cleavage, enhancing the half-life of peptidomimetics compared to natural amino acid chains.

-

Bioisosterism: It serves as a conformationally restricted analog of glutamate and GABA. The cis-isomer specifically mimics the "folded" bioactive conformation of GABA required for uptake inhibition, distinct from the "extended" conformation mimicked by the trans-isomer.

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural logic of using this scaffold to restrict conformational freedom.

Caption: Pharmacophore mapping showing how the cyclobutane scaffold reduces entropic penalty during receptor binding.

Synthetic Routes & Chiral Resolution Protocol

While [2+2] cycloaddition of styrene and acrylonitrile (followed by hydrolysis) is the most atom-economic route to the racemic acid, it lacks stereocontrol, often yielding a mixture of cis and trans isomers. The cis isomer is thermodynamically less stable and often requires kinetic resolution to obtain in enantiopure form.

The following protocol utilizes Enzymatic Kinetic Resolution , a robust method favored in process chemistry for its scalability and high optical purity.

Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Isolation of (+)-cis-2-phenylcyclobutane-1-carboxylic acid with >99% ee. Principle: Lipases (specifically Pseudomonas sp. or Candida antarctica Lipase B) exhibit high enantioselectivity toward the hydrolysis of the ester or the esterification of the acid. This protocol uses hydrolytic kinetic resolution of the racemic ethyl ester.

Materials Required:

-

Racemic this compound ethyl ester (prepared via standard esterification).

-

Lipase PS (from Pseudomonas cepacia) or CAL-B (immobilized).

-

Phosphate Buffer (0.1 M, pH 7.0).

-

Acetone (co-solvent).

-

1.0 M NaOH and 1.0 M HCl.

-

MTBE (Methyl tert-butyl ether) for extraction.[1]

Experimental Workflow:

| Step | Action | Critical Parameter / Observation |

| 1. Substrate Prep | Dissolve 10 mmol of racemic cis-ethyl ester in 5 mL of Acetone. | Ensure the ester is chemically pure (by TLC/GC) before resolution. |

| 2. Reaction Setup | Add the acetone solution to 95 mL of Phosphate Buffer (0.1 M, pH 7.0) in a round-bottom flask. | Vigorous stirring is required to create a stable emulsion. |

| 3. Enzyme Addition | Add 500 mg of Lipase PS (Amano). | Monitor pH. The hydrolysis releases acid, lowering pH. |

| 4. pH Stat | Maintain pH at 7.0 by automatic addition of 1.0 M NaOH. | The consumption of NaOH correlates directly to conversion. Stop at 50% conversion. |

| 5. Termination | Filter off the enzyme (if immobilized) or add organic solvent to denature. | Stop reaction exactly at 50% conversion to maximize ee of both product and substrate. |